molecular formula C24H25ClN4O2 B11006762 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide

Cat. No.: B11006762
M. Wt: 436.9 g/mol
InChI Key: KESQPGRJHFLFKC-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is a complex organic compound that features an indole moiety and a phthalazinone derivative. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and anti-inflammatory properties . The phthalazinone moiety is also notable for its pharmacological potential, making this compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the indole and phthalazinone intermediates. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The phthalazinone derivative can be synthesized through the reaction of hydrazine with phthalic anhydride, followed by alkylation and oxidation steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of a nitro group can yield an amine .

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The phthalazinone moiety may also contribute to its pharmacological activity by interacting with different molecular targets .

Properties

Molecular Formula

C24H25ClN4O2

Molecular Weight

436.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide

InChI

InChI=1S/C24H25ClN4O2/c1-15(2)14-29-24(31)19-6-4-3-5-18(19)22(28-29)12-23(30)26-10-9-16-13-27-21-8-7-17(25)11-20(16)21/h3-8,11,13,15,27H,9-10,12,14H2,1-2H3,(H,26,30)

InChI Key

KESQPGRJHFLFKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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